2-(Trifluoromethylthio)aniline

説明

Structural and Nomenclatural Characteristics

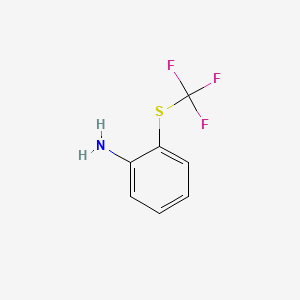

This compound possesses a molecular formula of C7H6F3NS and exhibits a molecular weight of 193.19 grams per mole. The compound is systematically named as 2-[(trifluoromethyl)sulfanyl]aniline according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative nomenclature includes 2-[(trifluoromethyl)thio]aniline, benzenamine 2-[(trifluoromethyl)thio]-, and 2-aminophenyl trifluoromethyl sulfide. The Chemical Abstracts Service registry number 347-55-7 uniquely identifies this compound in chemical databases worldwide.

The structural architecture of this compound features an aromatic benzene ring substituted with an amino group at the 2-position and a trifluoromethylthio group at the ortho position relative to the amino functionality. The trifluoromethylthio group consists of a sulfur atom bonded to a trifluoromethyl moiety, creating a highly electronegative substituent that significantly influences the compound's chemical properties. The presence of three fluorine atoms attached to the carbon atom creates a strongly electron-withdrawing effect, which affects the electron density distribution throughout the aromatic system.

Physical property analysis reveals that this compound exists as a solid at room temperature with a melting point ranging from 30 to 34 degrees Celsius. The compound exhibits a boiling point of 70 to 72 degrees Celsius under reduced pressure conditions of 7 Torr. The density is predicted to be approximately 1.37 grams per cubic centimeter, and the compound demonstrates a flash point of 90 degrees Celsius. These physical characteristics are consistent with the molecular structure and the presence of the trifluoromethylthio functional group.

Historical Context and Discovery

The development of trifluoromethylthio-containing compounds emerged from the broader field of organofluorine chemistry, which gained significant momentum during the mid-20th century. The synthesis and characterization of this compound represents part of a systematic exploration of fluorinated aromatic compounds that began with the recognition of fluorine's unique chemical properties. Early research into organofluorine compounds was driven by the need for materials with enhanced chemical stability and unique reactivity patterns that could not be achieved with traditional organic molecules.

The specific synthetic pathways leading to this compound were developed through advances in trifluoromethylthiolation methodologies. Historical patent literature demonstrates that the compound has been of interest for several decades, with various synthetic approaches being explored and refined over time. The development of reliable synthetic methods for introducing trifluoromethylthio groups into aromatic systems required significant advancement in both reagent design and reaction conditions optimization.

The compound's inclusion in major chemical databases such as PubChem, with creation dates dating back to the early 2000s, indicates sustained scientific interest and research activity. The European Community number 206-473-1 reflects its recognition and registration within European chemical regulatory frameworks. The consistent appearance of this compound in contemporary research literature suggests its continued relevance in modern synthetic chemistry applications.

Significance in Organic Chemistry and Industrial Applications

This compound serves as a crucial intermediate in organic synthesis, particularly in the development of more complex fluorinated organic molecules. The compound's utility stems from the reactivity of both the aniline moiety and the trifluoromethylthio group, which can participate in various chemical transformations. Research has demonstrated that the aniline group can undergo typical aromatic amine reactions, including acylation, alkylation, and diazotization reactions, while the trifluoromethylthio group provides unique electronic effects that influence reaction outcomes.

Contemporary synthetic methodologies have utilized this compound and related compounds in the development of pharmaceutically relevant molecules. The trifluoromethylthio group is particularly valued in medicinal chemistry due to its ability to enhance lipophilicity and metabolic stability of drug candidates. The group's high lipophilicity facilitates transport through lipid membranes, making compounds containing this functionality attractive for pharmaceutical applications.

Industrial applications of this compound include its use as a building block in the synthesis of agrochemicals and specialty chemicals. Patent literature reveals synthetic routes that utilize this compound as a starting material for the preparation of more complex molecules with pesticidal and herbicidal activities. The compound's stability and reactivity profile make it suitable for large-scale industrial processes where reliable and predictable chemical transformations are essential.

Recent advances in trifluoromethylthiolation chemistry have expanded the synthetic utility of compounds like this compound. Research has demonstrated new catalytic methods for introducing trifluoromethylthio groups into aromatic systems using iron(III) chloride and diphenyl selenide dual catalysis. These methodological improvements have enhanced the accessibility of trifluoromethylthio-containing compounds and broadened their application scope in synthetic organic chemistry.

特性

IUPAC Name |

2-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPLFBJHUALLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059840 | |

| Record name | 2-[(Trifluoromethyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-55-7 | |

| Record name | 2-[(Trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-((trifluoromethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-[(trifluoromethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(Trifluoromethyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(trifluoromethyl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-(Trifluoromethylthio)aniline typically involves the following steps:

Nitration of Trifluoromethylbenzene: Trifluoromethylbenzene is nitrated to produce a mixture of nitrotrifluoromethylbenzenes.

Reduction of Nitro Compounds: The nitro compounds are then reduced to their corresponding amines.

Reductive Dechlorination: In some cases, reductive dechlorination of 2-trifluoromethyl-4-chloroaniline or 2-trifluoromethyl-4-chloronitrobenzene is carried out using hydrogen in the presence of catalysts and acid acceptors.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The availability of this compound is sometimes linked to the production of its isomer, 3-trifluoromethylaniline, which can complicate its supply .

化学反応の分析

Types of Reactions

2-(Trifluoromethylthio)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted aniline derivatives.

科学的研究の応用

Applications in Agrochemicals

1. Pesticide Intermediates

2-(Trifluoromethylthio)aniline serves as an important intermediate in the production of pesticides, including insecticides and acaricides. Its unique trifluoromethylthio group contributes to the biological activity of the final products, enhancing their efficacy against pests while potentially reducing environmental impact .

Table 1: Pesticides Derived from this compound

| Pesticide Name | Application Type | Active Ingredient |

|---|---|---|

| Insecticide A | Agricultural use | This compound derivative |

| Acaricide B | Horticultural use | Specific formulation |

Pharmaceutical Applications

2. Drug Development

The compound is utilized in the synthesis of various pharmaceutical agents. Its trifluoromethylthio group can modulate the pharmacokinetics and pharmacodynamics of drugs, potentially improving their therapeutic profiles. For example, compounds derived from this compound have been studied for their anti-inflammatory and anti-cancer properties .

Case Study: Anti-Cancer Agents

A notable study investigated derivatives of this compound as potential anti-cancer agents. The research demonstrated that modifications to the aniline structure could enhance cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .

Material Science Applications

3. Polymer Production

In material science, this compound is explored for its role in synthesizing advanced polymers with unique properties. The incorporation of trifluoromethylthio groups into polymer backbones can improve thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Table 2: Polymers Incorporating this compound

| Polymer Type | Properties | Potential Applications |

|---|---|---|

| Fluorinated Polymer A | High thermal stability | Electronics, aerospace |

| Specialty Coating B | Chemical resistance | Protective coatings |

作用機序

The mechanism of action of 2-(Trifluoromethylthio)aniline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and metabolism.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-(trifluoromethylthio)aniline with key analogs, emphasizing substituent effects:

生物活性

2-(Trifluoromethylthio)aniline, a compound characterized by its trifluoromethylthio group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H6F3NS

- Molecular Weight : 201.19 g/mol

- CAS Number : 347-55-7

The trifluoromethylthio group significantly alters the electronic properties of the aniline structure, enhancing its reactivity and interaction with biological targets.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interaction : The compound has shown potential in inhibiting various enzymes, which is crucial for its role in modulating metabolic pathways.

- Cytotoxicity : Studies indicate that it can induce cytotoxic effects in certain cancer cell lines, leading to apoptosis or programmed cell death .

Cellular Effects

The biological activity of this compound is evident through its impact on cellular processes:

- Cell Proliferation : It has been reported to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The compound's IC50 values range from 0.75 to 10 μM depending on the specific cell line and experimental conditions .

- Apoptosis Induction : The compound triggers apoptotic pathways, particularly through mitochondrial mechanisms, leading to cell cycle arrest at the G2/M phase .

The molecular mechanisms underlying the biological activity of this compound involve several key interactions:

- Enzyme Inhibition : It primarily acts as an inhibitor of tubulin polymerization, which is essential for mitotic spindle formation during cell division. This inhibition disrupts normal cellular functions and leads to apoptosis .

- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of genes involved in cell growth and survival .

Table 1: Summary of Biological Activities

Study Examples

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various substituted anilines on HeLa and A549 cells. The results indicated that compounds with a trifluoromethylthio substituent showed enhanced potency compared to their non-substituted counterparts .

- Mechanistic Insights : Research focused on the interaction of this compound with tubulin revealed that it competes with colchicine for binding sites, thereby disrupting microtubule dynamics essential for mitosis .

- Animal Model Studies : In vivo studies demonstrated that administration of this compound at varying doses resulted in dose-dependent effects on tumor growth inhibition in mice models, highlighting its potential therapeutic applications .

Q & A

Q. Data Interpretation Tips :

- Overlapping peaks in NMR may indicate impurities; use 2D-COSY or HSQC for resolution.

- LC-MS/MS can identify degradation products under oxidative conditions .

How can researchers optimize the incorporation of this compound into polymer matrices for enhanced material properties?

Advanced Research Question

The -SCF₃ group’s electron-withdrawing nature improves polymer thermal stability and conductivity. Strategies include:

- Copolymerization : Radical polymerization with styrene or acrylates, initiated by AIBN at 70°C. Monitor monomer feed ratios (e.g., 1:3 aniline derivative:styrene) to balance flexibility and rigidity .

- Post-polymerization functionalization : Click chemistry (e.g., CuAAC) attaches this compound to azide-modified polymers .

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Polystyrene blend | 10⁻⁴–10⁻³ | 220–250 |

| Polyacrylate | 10⁻⁵–10⁻⁴ | 180–200 |

What strategies are recommended for resolving contradictions in reported biological activities of derivatives synthesized from this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions or structural impurities. Mitigation approaches:

- Structural validation : Use X-ray crystallography to confirm regioisomerism (e.g., ortho vs. para substitution) .

- Dose-response profiling : Test derivatives across a concentration gradient (0.1–100 μM) to identify off-target effects .

- Meta-analysis : Compare datasets using tools like ChemAxon or PubChem BioAssay to normalize experimental variables .

What are the critical safety protocols for handling this compound in laboratory settings, based on its physicochemical hazards?

Basic Research Question

Safety protocols derived from analogous trifluoromethyl anilines include:

Q. First Aid :

- Inhalation : Administer 100% oxygen if respiratory distress occurs .

- Dermal contact : Wash with pH-neutral soap; monitor for delayed irritation .

How does the electronic nature of the -SCF₃ group influence the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Question

The -SCF₃ group is a strong meta-directing, deactivating substituent due to its -I effect. Reactivity trends:

- Nitration : Occurs at the meta position (HNO₃/H₂SO₄, 0–5°C) with 60–70% yield .

- Sulfonation : Requires oleum (20% SO₃) at 50°C; competing C–S bond cleavage may occur .

| Reaction | Position | Yield | Byproducts |

|---|---|---|---|

| Nitration | Meta | 65% | Ortho isomer (5%) |

| Bromination | Meta | 58% | Dibrominated (12%) |

What computational methods are effective for predicting the environmental persistence of this compound and its degradation products?

Advanced Research Question

Density functional theory (DFT) and QSAR models predict biodegradation pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。